methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-hydroxyphenyl group at the pyrrolidine nitrogen and a 4-methylthiazole-5-carboxylate ester moiety.
Properties
Molecular Formula |
C23H16N2O6S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C23H16N2O6S/c1-11-20(22(29)30-2)32-23(24-11)25-17(12-7-9-13(26)10-8-12)16-18(27)14-5-3-4-6-15(14)31-19(16)21(25)28/h3-10,17,26H,1-2H3 |
InChI Key |
WBICGZOLAKOTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be achieved through a multi-step process involving the formation of the chromeno-pyrrole core followed by the introduction of the thiazole ring. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrrole derivative under acidic conditions to form the chromeno-pyrrole intermediate. This intermediate is then reacted with a thiazole derivative in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the thiazole ring.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The chromeno-pyrrole core and thiazole ring are likely involved in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in crystallographic and synthetic studies. Key comparisons include:
Substituent Effects on Aromatic Cores
- Target Compound: Contains a 4-hydroxyphenyl group, a methyl-substituted thiazole, and a methyl ester.
- Ethyl 2-{1-[4-(Dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate (): Replaces the hydroxyl group with a dimethylamino substituent, increasing electron-donating capacity and altering solubility. The ethyl ester may confer slower hydrolysis compared to the methyl ester .
Crystallographic and Conformational Properties
- Compounds in exhibit isostructural triclinic symmetry (space group P̄1) with two independent molecules per asymmetric unit. The chromeno[2,3-c]pyrrole core in such analogs adopts near-planar conformations, with fluorophenyl groups oriented perpendicularly, suggesting similar packing behavior for the target compound .
- Hydrogen-bonding patterns (e.g., ) are critical for crystal stability. The 4-hydroxyphenyl group in the target compound likely participates in O–H···O/N interactions, contrasting with the weaker C–H···π interactions observed in dimethylamino-substituted analogs .
Physicochemical Properties
Research Findings and Methodological Insights
- Synthesis : Analogous compounds () are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids, followed by cyclocondensation. The methyl ester in the target compound may be introduced via esterification of a carboxylic acid intermediate .
- Structural Analysis : Software suites like SHELX () and ORTEP () are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks. For example, SHELXL refines disordered structures, while WinGX integrates crystallographic data processing .
- Stability : The hydroxyphenyl group may improve aqueous solubility but could also increase susceptibility to oxidative degradation compared to fluorinated analogs () .
Biological Activity
Methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by its unique structural features which include:
- Thiazole Ring : Contributes to various biological activities.
- Chromeno-Pyrrole Structure : Implicated in anticancer and anti-inflammatory effects.
- Hydroxyphenyl Group : Enhances antioxidant properties.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound disrupts the cell cycle at the G1/S phase.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Caspase activation |
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : Reduces levels of TNF-alpha and IL-6 in macrophages.
- NF-kB Pathway Modulation : Suppresses NF-kB activation, leading to decreased inflammation.
Case Study Example : In a murine model of arthritis, administration of the compound reduced joint swelling and inflammatory markers significantly compared to control groups.
3. Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant enzymes. Research indicates:
- DPPH Scavenging Activity : Effective in reducing DPPH radicals.
- Total Antioxidant Capacity : Exhibits a high total antioxidant capacity compared to standard antioxidants like ascorbic acid.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression and inflammation.
- Receptor Interactions : It may interact with various receptors that modulate cellular responses related to growth and inflammation.
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound. Key findings include:
- Absorption : High absorption rates observed in animal models.
- Metabolism : Primarily metabolized by liver enzymes with several metabolites exhibiting biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
